3,4-Dihydroxynaphthalene-1-carbonitrile

Description

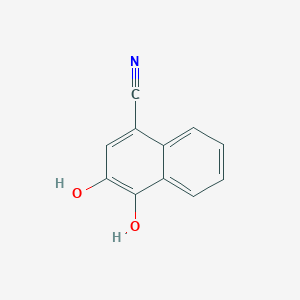

The compound 3,4-dihydroxynaphthalene-1-carbonitrile features a naphthalene backbone with hydroxyl groups at positions 3 and 4 and a cyano group at position 1. Key derivatives include:

- 2-Acetyl-3,4-dihydroxynaphthalene-1-carbonitrile (C₁₃H₉NO₃)

- 3,4-Dihydroxy-2-nonanoylnaphthalene-1-carbonitrile (C₂₀H₂₃NO₃)

- 3,4-Dihydroxy-2-decanoylnaphthalene-1-carbonitrile (C₂₁H₂₅NO₃)

These compounds are often intermediates in organic synthesis or explored for pharmacological applications, similar to caffeic acid derivatives used in food, cosmetics, and drug research .

Properties

IUPAC Name |

3,4-dihydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUELIRFGGJUZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60812767 | |

| Record name | 3,4-Dihydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60812767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61978-47-0 | |

| Record name | 3,4-Dihydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60812767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxynaphthalene-1-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Hydroxylation: Naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

Nitrile Introduction: The introduction of the nitrile group at the 1 position can be accomplished through a cyanation reaction. This involves the use of reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxynaphthalene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction.

Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Ethers or esters.

Scientific Research Applications

3,4-Dihydroxynaphthalene-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Signal Transduction: It may interfere with signal transduction pathways, leading to altered cellular responses.

Gene Expression: It can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular features of 3,4-dihydroxynaphthalene-1-carbonitrile derivatives and related analogs:

Key Observations:

Substituent Effects: The acyl chains (e.g., nonanoyl, decanoyl) increase hydrophobicity (higher XlogP), making these derivatives more lipid-soluble . Hydroxyl groups contribute to high polar surface area (PSA = 81.32 Ų), enhancing hydrogen-bonding capacity and aqueous solubility in dihydroxy derivatives . The acetyl group in 2-acetyl-3,4-dihydroxy derivatives balances polarity and reactivity, favoring use as synthetic intermediates .

Synthetic Accessibility: Non-hydroxylated analogs like 3,4-dihydro-1-naphthalenecarbonitrile are synthesized efficiently (90% yield) via metal-free C–H cyanation , whereas hydroxylated derivatives likely require multi-step functionalization.

Biological Relevance :

Physicochemical and Functional Differences

- Hydrophobicity: The decanoyl-substituted derivative (XlogP = 6.5) is more lipophilic than the nonanoyl analog (XlogP = 6.0) , suggesting better membrane permeability. In contrast, the dihydroxy-acetyl derivative (PSA = 81.32 Ų) is more water-soluble, suitable for formulations requiring polar solvents.

Biological Activity

3,4-Dihydroxynaphthalene-1-carbonitrile (also referred to as 2,3-dihydroxynaphthalene-1-carbonitrile in some literature) is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 173.17 g/mol

- Functional Groups : Contains two hydroxyl groups (-OH) and a carbonitrile group (-C≡N) attached to a naphthalene ring.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its structural features. The presence of hydroxyl groups often enhances the reactivity of organic compounds, potentially leading to various biological effects such as:

- Antioxidant Activity : Compounds with similar structures have shown radical scavenging capabilities. For example, studies on related naphthalene derivatives suggest that the hydroxyl groups contribute significantly to their antioxidant properties .

- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial and anti-inflammatory activities, indicating that this compound may also exhibit similar effects. The carbonitrile group could enhance these properties by facilitating interactions with biological targets .

Antioxidant Studies

Recent studies have highlighted the antioxidant potential of naphthalene derivatives. For instance, radical scavenging assays have shown that certain naphthol derivatives exhibit significant activity against DPPH radicals, suggesting that similar behavior might be expected from this compound due to its hydroxyl groups .

Antimicrobial Activity

In vitro studies on related compounds indicate that they can inhibit microbial growth effectively. For example, Burkholderia contaminans NZ has been studied for its production of secondary metabolites with antimicrobial properties, which may include compounds structurally related to this compound .

Comparative Analysis

The following table summarizes the biological activities of various naphthalene derivatives compared to this compound:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | Potentially High | Potentially High | Unknown |

| 2-Hydroxy-1-naphthalenecarboxylic Acid | Moderate | Moderate | Low |

| 2-Napthol | High | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.